molecular formula C6H7NO2 B14739630 2-Acetyl-3-oxobutanenitrile CAS No. 3141-59-1

2-Acetyl-3-oxobutanenitrile

Cat. No.: B14739630
CAS No.: 3141-59-1
M. Wt: 125.13 g/mol
InChI Key: ORMIKPSLLOLDGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-3-oxobutanenitrile is an organic compound with the molecular formula C6H7NO2. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetyl-3-oxobutanenitrile can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with acetyl chloride in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is isolated through distillation or recrystallization.

Industrial Production Methods

In industrial settings, this compound is often produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction as in laboratory synthesis but is scaled up and optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-3-oxobutanenitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Acetyl-3-oxobutanenitrile is used in a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.

    Biology: It is used in the study of enzyme mechanisms and metabolic pathways.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Acetyl-3-oxobutanenitrile depends on the specific reaction or application. In general, it acts as a reactive intermediate that can undergo various transformations. Its molecular targets and pathways involve interactions with nucleophiles, electrophiles, and other reactive species, leading to the formation of new chemical bonds and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetyl-3-methylthiophene
  • 2-Acetyl-3-ethylpyrazine
  • 2-Acetyl-3-bromothiophene

Uniqueness

2-Acetyl-3-oxobutanenitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable intermediate in various synthetic pathways, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-acetyl-3-oxobutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4(8)6(3-7)5(2)9/h6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMIKPSLLOLDGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C#N)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10329693
Record name 2-acetyl-3-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3141-59-1
Record name 2-acetyl-3-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.